molecular formula C11H15NO2 B1616590 N-(4-hydroxyphenyl)-3-methylbutanamide CAS No. 723755-75-7

N-(4-hydroxyphenyl)-3-methylbutanamide

Cat. No.: B1616590
CAS No.: 723755-75-7
M. Wt: 193.24 g/mol
InChI Key: NFPBLAFQZXIWSX-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-methylbutanamide is a compound that is structurally related to Glycin or N-(4-hydroxyphenyl)glycine . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Scientific Research Applications

1. Cyclopropanecarboxamides Synthesis

The base-catalyzed cyclization of N-(4-hydroxyphenyl)-3-methylbutanamide leads to the formation of cyclopropanecarboxamides, offering a new approach to synthesize these compounds. This reaction, utilizing lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl), demonstrates the chemical versatility of this compound in organic synthesis (Mekhael et al., 2011).

2. Matrix Metalloproteinase Inhibitor Development

The derivative of this compound, CGS 27023A, has been identified as a potent matrix metalloproteinase inhibitor. This highlights its potential in the development of novel therapeutic agents targeting matrix metalloproteinases, which play a crucial role in various diseases, including cancer (Wagner et al., 2009).

3. Cancer Prevention in Animal Models

This compound has shown promise in preventing primary and metastatic tumors in animal models. Its efficacy in inhibiting the development of prostate carcinomas in Lobund-Wistar rats indicates its potential as a chemopreventive agent in cancer research (Pollard et al., 1991).

4. Anticonvulsant and Pain-Attenuating Properties

This compound and its derivatives have demonstrated anticonvulsant activities and pain-attenuating properties. The modification of the N-benzylamide site in these derivatives influences their pharmacological activity, suggesting their potential in developing new anticonvulsant drugs (King et al., 2011).

5. Chemoprevention in Various Cancers

Research has indicated the effectiveness of this compound in the chemoprevention of various cancers, including mammary and urinary bladder carcinomas. These findings are significant for cancer research, highlighting the compound's potential in preventing cancer development (McCormick et al., 1982).

Future Directions

N-(4-hydroxyphenyl)-3-methylbutanamide and its related compounds have potential for future research and applications. For instance, fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . Additionally, new lipid-based formulations and inhibition of cytochrome P450 (CYP) metabolism could be viable options to increase exposure in the future .

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-3-methylbutanamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been found to inhibit the growth of these cells .

Mode of Action

Fenretinide interacts with its targets by inducing cell growth inhibition through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell growth through differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide and its metabolites can inhibit the activities of several enzymes, including β-carotene oxygenase 1, stearoyl-coa desaturase 1, and dihydroceramide δ4-desaturase 1 .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats and mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Fenretinide and its metabolites were found to be more abundant than the intact drug in most tissues 24 hours after the intravenous dose .

Result of Action

The molecular and cellular effects of Fenretinide’s action include the inhibition of cell growth through the induction of apoptosis . This results in cell death, which contributes to its anticancer effects .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, Fenretinide and its analogs are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly impact its efficacy and stability.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPBLAFQZXIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356880
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723755-75-7
Record name N-(4-hydroxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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